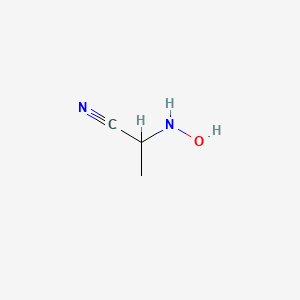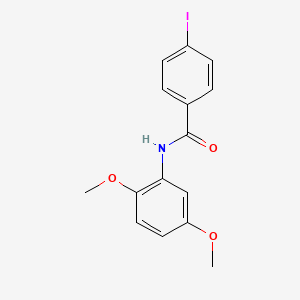
N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethoxyphenyl group and an iodine atom attached to the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide typically involves the iodination of a dimethoxyphenyl precursor followed by the formation of the benzamide. One common method involves the reaction of 2,5-dimethoxyaniline with iodine monochloride to form 2,5-dimethoxy-4-iodoaniline. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or amines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the dimethoxyphenyl group can influence its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-iodophenethylamine (2C-I): A psychoactive compound with a similar structure but different functional groups.
N-(2,5-Dimethoxyphenyl)-N’-(4-iodophenyl)thiourea: Another compound with similar structural features but different chemical properties.
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-iodo-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
CAS番号 |
6182-83-8 |
|---|---|
分子式 |
C15H14INO3 |
分子量 |
383.18 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-4-iodobenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) |
InChIキー |
LEYUQYRAITZCRM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

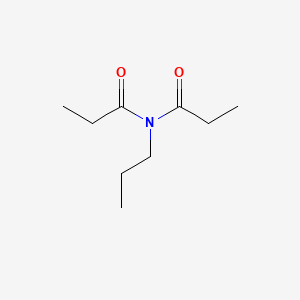
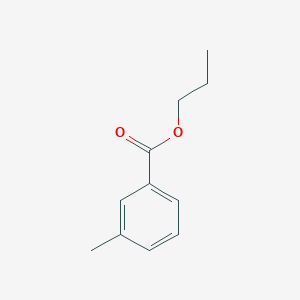


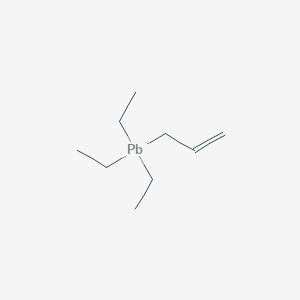
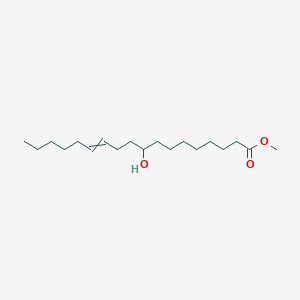
![N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline](/img/structure/B14728922.png)
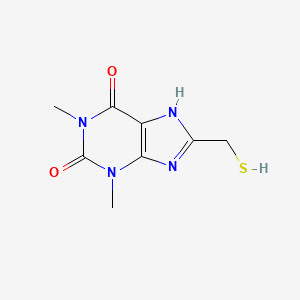
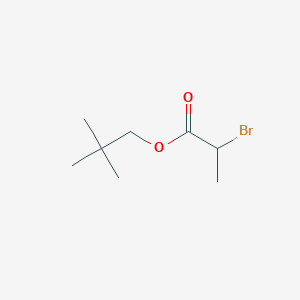
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
